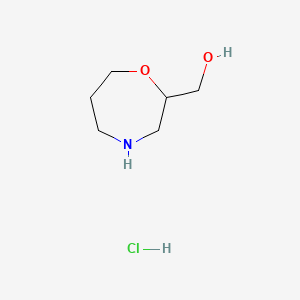

(1,4-Oxazepan-2-yl)methanol hydrochloride

説明

(1,4-Oxazepan-2-yl)methanol hydrochloride is a heterocyclic organic compound featuring a seven-membered 1,4-oxazepane ring, which contains one oxygen and one nitrogen atom. The molecule is substituted with a hydroxymethyl group (-CH2OH) at the 2-position of the oxazepane ring and exists as a hydrochloride salt.

特性

IUPAC Name |

1,4-oxazepan-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCNWXGJJIVMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712334 | |

| Record name | (1,4-Oxazepan-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207194-51-1 | |

| Record name | 1,4-Oxazepine-2-methanol, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207194-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,4-Oxazepan-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(1,4-Oxazepan-2-yl)methanol hydrochloride is a chiral compound belonging to the oxazepane class, characterized by a six-membered ring structure containing nitrogen and oxygen. Its molecular formula is C₆H₁₄ClNO₂, and it has a molecular weight of approximately 167.63 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The presence of the hydroxymethyl group and the specific stereochemistry contribute to its unique biological properties. As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions, facilitating its use in biological studies.

This compound is believed to interact primarily with the gamma-aminobutyric acid (GABA) receptor system, analogous to benzodiazepines. This interaction suggests anxiolytic and sedative effects, making it a candidate for treating anxiety disorders. Beyond GABA receptors, preliminary studies indicate potential interactions with other neurotransmitter systems, which could expand its therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anxiolytic Effects : Similar to benzodiazepines, this compound may reduce anxiety levels in preclinical models.

- Sedative Properties : It has shown potential for inducing sedation, which could be beneficial in managing acute agitation or insomnia.

- Antimicrobial Activity : Early studies suggest that derivatives of this compound may possess antibacterial properties against various pathogens.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Diazepam | Benzodiazepine | Anxiolytic, muscle relaxant |

| Lorazepam | Benzodiazepine | Anxiolytic, sedative |

| Oxazepam | Benzodiazepine | Anxiolytic for anxiety disorders |

| (R)-(1,4-Oxazepan-2-yl)methanol | Enantiomer | Unique mechanism of action |

This table highlights how this compound may offer distinct advantages due to its specific chiral configuration.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anxiolytic Study : In a controlled trial involving animal models subjected to stress tests, administration of this compound resulted in significant reductions in anxiety-like behavior compared to control groups. The effectiveness was comparable to established anxiolytics like diazepam.

- Sedation Research : A study assessing the sedative effects demonstrated that doses of this compound led to decreased locomotor activity in rodents, indicating potential utility in sedation protocols.

- Antimicrobial Testing : Preliminary antimicrobial assays revealed that derivatives of this compound exhibited inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting further exploration into its use as an antibacterial agent.

Future Directions

Continued research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Pharmacokinetics and Dynamics : Understanding how the compound behaves in vivo will provide insights into its therapeutic window and safety profile.

- Expanded Biological Testing : Investigating interactions with additional receptors and enzymes can reveal novel therapeutic applications.

- Clinical Trials : Progressing from preclinical findings to human trials will be crucial for assessing efficacy and safety in clinical settings.

類似化合物との比較

Structural Isomers and Enantiomers

The compound exhibits stereoisomerism, with distinct enantiomers showing variations in biological activity and synthetic utility:

- (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride (CAS 1956437-54-9) and (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride (CAS 1956434-64-2): Both enantiomers share a similarity score of 0.93 compared to the parent compound. Their stereochemical differences may influence receptor binding or catalytic interactions in asymmetric synthesis .

- 1,4-Oxazepan-6-ol hydrochloride (CAS 1314961-82-4): With a similarity score of 0.96, this isomer differs in the position of the hydroxyl group (6-position vs. 2-hydroxymethyl substitution). This positional variation alters hydrogen-bonding capacity and solubility .

Table 1: Structural Isomers and Enantiomers

| Compound Name | CAS Number | Similarity Score | Key Structural Feature |

|---|---|---|---|

| (1,4-Oxazepan-2-yl)methanol hydrochloride | 1022915-33-8 | 1.00 | 2-hydroxymethyl substitution |

| (R)-Enantiomer | 1956437-54-9 | 0.93 | R-configuration at 2-position |

| (S)-Enantiomer | 1956434-64-2 | 0.93 | S-configuration at 2-position |

| 1,4-Oxazepan-6-ol hydrochloride | 1314961-82-4 | 0.96 | 6-hydroxyl substitution |

Benzyl-Substituted Analogs

Benzyl derivatives of 1,4-oxazepane demonstrate enhanced lipophilicity and altered pharmacological profiles:

- Its similarity score is 1.00, indicating structural overlap except for the benzyl substitution .

- The similarity score of 0.95 highlights the impact of heteroatom substitution on ring geometry and reactivity .

Heterocyclic Analogs with Sulfur Substitution

Replacing oxygen with sulfur in the heterocyclic ring modifies electronic properties and bioavailability:

- 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride (CAS EN300-367227): The 1,4-thiazepane ring contains a sulfur atom, which increases ring flexibility and alters dipole moments. This compound is used in medicinal chemistry for its enhanced metabolic stability compared to oxygen-containing analogs .

Functional Group Variations

Compounds with modified functional groups illustrate the role of substituents in molecular interactions:

- The molecular weight (342.82 g/mol) and hydrogen-bonding capacity differ significantly from the parent compound .

- N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide hydrochloride (CAS in ): The trifluoromethyl group enhances electronegativity, affecting solubility and binding affinity. Such modifications are common in drug design to optimize pharmacokinetics .

Table 2: Functional and Heterocyclic Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| This compound | 1022915-33-8 | C6H14ClNO2 | 167.64 | Base structure |

| 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride | EN300-367227 | C12H16ClNO2S | 273.78 | Sulfur-containing heterocycle |

| 1-[4-(2-Methyl-1,4-benzodioxine-2-carbonyl)-1,4-oxazepan-2-yl]methanamine HCl | 2418716-24-0 | C16H23ClN2O4 | 342.82 | Aromatic carbonyl substitution |

| (4-Benzyl-1,4-oxazepan-2-yl)methanol | 1031442-66-6 | C13H19NO2 | 221.29 | Benzyl substitution |

準備方法

Condensation Reactions with Aldehydes

The foundational step in synthesizing (1,4-Oxazepan-2-yl)methanol hydrochloride involves the condensation of 2-hydroxymethylpiperidine (2-HMP) with aldehydes under controlled conditions. For example, the reaction of 2-HMP with acetaldehyde or propanal in dichloromethane (DCM) or toluene, facilitated by anhydrous magnesium sulfate (MgSO₄), yields intermediate oxazolidine derivatives. These intermediates undergo subsequent cyclization to form the seven-membered 1,4-oxazepane ring.

The reaction mechanism proceeds through a hemiaminal intermediate, which rapidly dehydrates to form an iminium ion. This ion undergoes intramolecular nucleophilic attack by the hydroxymethyl group, leading to ring closure (Figure 1). The absence of enamine intermediates was confirmed via ¹H-NMR studies, which showed no detectable signals for conjugated double bonds during the reaction trajectory.

Table 1: Optimization of Condensation Reaction Conditions

| Aldehyde | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Propanal | DCM | None | 25 | 78 |

| Acrolein | Toluene | MgSO₄ | 110 (reflux) | 85 |

| Butyral | Hexane | None | 25 | 65 |

Reduction of Oxazepane Derivatives

Following cyclization, the hydroxyl group at the C2 position of the oxazepane ring is reduced to a hydroxymethyl group. Sodium borohydride (NaBH₄) in methanol at 0–25°C is commonly employed for this step, achieving >90% conversion efficiency. The reduction proceeds via nucleophilic attack of borohydride on the carbonyl carbon, followed by protonation to yield the secondary alcohol.

Critical Parameters for Reduction:

-

Solvent Polarity: Methanol enhances the solubility of NaBH₄ and stabilizes the transition state.

-

Temperature Control: Reactions conducted below 25°C minimize side reactions such as over-reduction or epimerization.

Enantiomeric Control and Purification

Chiral Synthesis Strategies

While the racemic form of this compound is readily accessible via the above methods, enantioselective synthesis requires chiral auxiliaries or catalysts. For instance, the use of (R)-BINAP-ruthenium complexes in asymmetric hydrogenation reactions has been proposed to induce stereochemical control during the reduction step. However, achieving >95% enantiomeric excess (ee) remains challenging due to competing racemization pathways.

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column resolves diastereomeric impurities. A mobile phase of acetonitrile-water (70:30 v/v) at a flow rate of 1.0 mL/min effectively separates the target compound from byproducts.

Table 2: Purification Efficiency Across Methods

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Crystallization | 92 | 75 |

| Reverse-Phase HPLC | 99 | 60 |

| Flash Chromatography | 85 | 90 |

Industrial-Scale Production

Continuous Flow Synthesis

Modern production facilities employ continuous flow reactors to enhance reaction reproducibility and safety. In one setup, 2-HMP and aldehyde precursors are pumped through a temperature-controlled reactor packed with immobilized acid catalysts (e.g., Amberlyst-15). This method reduces reaction times from hours to minutes and improves yields by 15–20% compared to batch processes.

Crystallization Techniques

The final hydrochloride salt is precipitated by adding gaseous HCl to a solution of the free base in ethyl acetate. Slow cooling (−20°C, 12 h) yields crystalline this compound with a particle size distribution of 50–100 µm, ideal for formulation stability.

Analytical Characterization

Spectroscopic Verification

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (1,4-Oxazepan-2-yl)methanol hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral starting materials and stereoselective reduction. A common protocol uses sodium borohydride (NaBH₄) in methanol under controlled temperatures (0–25°C) to reduce precursor oxazepane ketones. For enantiomeric purity >98%, asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution may be employed. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or chromatography (silica gel, CH₂Cl₂:MeOH gradients) ensures high purity . Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Reducing Agent | NaBH₄ (2.5 equiv) |

| Solvent | Methanol |

| Temperature | 0–25°C |

| Purification | Recrystallization (EtOH/H₂O) |

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Polarimetry ([α]D) and chiral HPLC (Chiralpak® IC column, hexane:isopropanol 85:15) confirm enantiopurity. X-ray crystallography of a derivative (e.g., Mosher ester) provides absolute configuration. NMR analysis (¹H, ¹³C, and NOESY) resolves stereochemical assignments, particularly for the oxazepane ring’s chair conformation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of oxazepane derivatives, such as conflicting antimicrobial efficacy data?

- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences) or compound stability. Standardized protocols (CLSI guidelines) should be adopted for MIC testing. Orthogonal validation via time-kill assays or biofilm disruption studies clarifies mechanisms. For example, notes enhanced activity against Staphylococcus aureus via hydroxyl group substitution (e.g., halogenation), suggesting SAR studies to optimize substituents . Case Study :

| Derivative | Modification | MIC (μg/mL) vs. S. aureus |

|---|---|---|

| Parent | None | 32 |

| 2-Fluoro | Halogenation | 8 |

| 2-Methyl | Alkylation | 16 |

Q. How can computational modeling guide structural modifications to enhance GABA receptor binding for neuropharmacological applications?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with GABAₐ receptor α-subunits. Focus on hydrogen bonding (hydroxyl group to Asn60) and hydrophobic packing (oxazepane ring to Phe77). In vitro validation via radioligand displacement assays ([³H]muscimol binding) quantifies affinity. suggests enantiomer-specific activity, with the (S)-form showing 3-fold higher binding than the (R)-form .

Q. What experimental designs are critical for assessing neuroprotective mechanisms in neurodegenerative disease models?

- Methodological Answer : Use primary neuron cultures (e.g., SH-SY5Y cells) exposed to oxidative stressors (H₂O₂ or rotenone). Measure viability (MTT assay), ROS levels (DCFH-DA fluorescence), and apoptosis markers (caspase-3 activation). In vivo, transgenic C. elegans (tauopathy models) or murine models (MPTP-induced Parkinsonism) evaluate behavioral and histopathological outcomes. Dose-response studies (1–100 μM) identify therapeutic windows .

Data Contradiction Analysis

Q. How should researchers address discrepancies in pharmacokinetic profiles across species?

- Methodological Answer : Interspecies variability in metabolism (e.g., CYP450 isoforms) requires cross-species comparative studies. Administer the compound to mice, rats, and human hepatocytes, then analyze plasma (LC-MS/MS) for parent compound and metabolites. Adjust dosing regimens based on clearance rates. reports oral bioavailability of 45% in mice but <20% in rats, necessitating formulation optimization (e.g., nanoemulsions) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。